Cas no 1228898-59-6 (2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde)

2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 2-fluoro-5-(pyridin-4-yl)isonicotinaldehyde
- 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde
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- インチ: 1S/C11H7FN2O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-7H
- InChIKey: RLELIMXZCYHNEG-UHFFFAOYSA-N
- SMILES: FC1=CC(C=O)=C(C=N1)C1C=CN=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- XLogP3: 1.3
- トポロジー分子極性表面積: 42.8
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023025953-250mg |
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde |
1228898-59-6 | 97% | 250mg |
$727.60 | 2023-09-03 | |
Alichem | A023025953-500mg |
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde |
1228898-59-6 | 97% | 500mg |
$1019.20 | 2023-09-03 | |
Alichem | A023025953-1g |
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde |
1228898-59-6 | 97% | 1g |
$1596.00 | 2023-09-03 |
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehydeに関する追加情報
Introduction to 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde (CAS No: 1228898-59-6)
2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde, identified by its Chemical Abstracts Service (CAS) number 1228898-59-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic aldehydes, characterized by its structural integration of a pyridine ring and an isonicotinaldehyde moiety, both of which are pivotal for its biological activity and potential therapeutic applications.
The molecular structure of 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde consists of a fluorinated benzene ring connected to a pyridine ring, which is further linked to an aldehyde group. The presence of the fluorine atom at the 2-position and the pyridine substituent at the 4-position introduces unique electronic and steric properties, making this compound a versatile scaffold for drug design. The aldehyde functionality at the 1-position serves as a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the isonicotinaldehyde core. This interest stems from the well-documented biological activities of related molecules, such as isoniazid, which is widely used in the treatment of tuberculosis. The introduction of fluorine and pyridine substituents in 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde aims to enhance its binding affinity and selectivity towards target enzymes and receptors, thereby improving its therapeutic efficacy.
One of the most promising applications of 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde is in the development of novel antiviral agents. Recent studies have demonstrated that compounds with similar structural motifs can inhibit viral replication by targeting essential viral enzymes. For instance, research has shown that modifications in the pyridine ring can modulate the interaction between the compound and viral proteases, leading to reduced viral activity. The fluorine atom in 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde may further enhance this interaction by increasing metabolic stability and lipophilicity.
Another area of interest is the potential use of 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde in anticancer therapy. Preliminary studies have indicated that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways. The pyridine ring and aldehyde group are particularly important in this context, as they can interact with cellular components involved in proliferation and survival. Furthermore, the fluorine atom may contribute to improved bioavailability by enhancing cell membrane permeability.
The synthesis of 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde involves multi-step organic reactions, including condensation, functional group transformations, and purification techniques. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are crucial for subsequent pharmacological evaluations. The use of fluorinating agents and palladium-catalyzed cross-coupling reactions are among the key steps in its preparation, reflecting the sophisticated nature of modern pharmaceutical chemistry.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding mode of 2-Fluoro-5-(pyridin-4-yl)isonicotinaldehyde with biological targets. These studies have provided valuable insights into how structural modifications can optimize binding affinity and selectivity. For example, computational modeling has revealed that subtle changes in the pyridine ring can significantly alter interactions with protein receptors, guiding experimental design for more effective drug candidates.
The pharmacokinetic properties of 2-Fluoro-5-(pyridin-4-yli sonicotinaldehyde) are also under investigation to ensure its suitability for clinical applications. Parameters such as solubility, stability, and metabolic clearance are critical factors that determine its bioavailability and therapeutic window. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been utilized to characterize these properties accurately.
In conclusion,2 - Fluoro - 5 - ( Py rid ine - 4 - yl ) iso nicoti nal de hyde ( CAS No: 1228898 - 59 - 6 ) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features make it a promising candidate for further development in antiviral and anticancer therapies. Ongoing research continues to uncover new applications for this compound, underscoring its importance in addressing unmet medical needs.
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